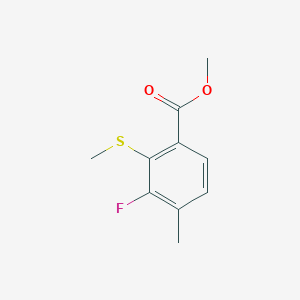

Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate

Description

Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate is a substituted methyl benzoate featuring a fluorine atom at position 3, a methyl group at position 4, and a methylsulfanyl (SMe) group at position 2 of the aromatic ring. Its structural complexity, combining electron-withdrawing (fluoro), electron-donating (methylsulfanyl), and sterically bulky (methyl) groups, distinguishes it from simpler benzoate esters.

Properties

IUPAC Name |

methyl 3-fluoro-4-methyl-2-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2S/c1-6-4-5-7(10(12)13-2)9(14-3)8(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCMYFSVWZGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate typically involves the esterification of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modulation of biological activity, particularly in targeting specific enzymes and receptors.

Case Study:

A study demonstrated its role in synthesizing inhibitors for protein kinases involved in cancer proliferation. The presence of fluorine enhances binding affinity, making it a valuable candidate for drug development aimed at treating neoplasms .

Materials Science

This compound is explored for its potential in developing advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can lead to improved thermal stability and electrical conductivity.

Data Table: Applications in Materials Science

| Application Area | Description | Benefits |

|---|---|---|

| OLED Materials | Used as a dopant or host in organic light-emitting diodes (OLEDs) | Enhances light emission efficiency |

| Nanomaterials | Acts as a precursor for mesoporous materials | Improves surface area and reactivity |

| Coatings | Incorporated into coatings for enhanced durability | Increases weather resistance |

Biological Studies

In biochemical assays, this compound is utilized as a probe to study enzyme activities and protein-ligand interactions. Its unique chemical structure aids in understanding the dynamics of biological systems.

Case Study:

Research involving enzyme kinetics has shown that this compound can effectively inhibit specific enzymes, leading to insights into metabolic pathways relevant to disease states .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfanyl group play crucial roles in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are facilitated by the functional groups present in the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs and their substituent-driven properties:

Key Observations:

The methylsulfanyl (2-SMe) group is a strong electron donor, activating the ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂, -Cl), which deactivate the ring .

Steric Effects :

- The 4-methyl group introduces steric hindrance, which may slow ester hydrolysis compared to unsubstituted methyl benzoate .

Biological Activity: While methyl benzoate derivatives are commonly used in fragrances (e.g., floral scents in Hedychium coronarium ), the target compound’s substituents may confer unique bioactivity.

Biological Activity

Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11FOS

- SMILES Notation : CC1=C(C(=C(C=C1)C(=O)OC)F)SC

- InChIKey : YXUXGKWTQRIKIS-UHFFFAOYSA-N

The presence of fluorine and a methylsulfanyl group in its structure enhances its stability and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The fluorine atom increases binding affinity, while the methylsulfanyl group may influence metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways crucial for cellular function.

- Receptor Modulation : It can interact with various receptors, potentially altering signal transduction pathways.

Efficacy and Potency

The compound's efficacy has been evaluated in several studies, demonstrating varying levels of potency against different biological targets. In vitro assays indicate that it exhibits significant activity against cancer cell lines, with IC50 values suggesting potential therapeutic applications.

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 45.3 | Induces apoptosis via caspase activation |

| This compound | MDA-MB-231 (breast cancer) | 50.1 | Inhibits cell proliferation |

Structure-Activity Relationships (SAR)

Research indicates that modifications to the compound's structure can significantly impact its biological activity. The following observations have been made:

- Fluorine Substitution : The introduction of fluorine enhances binding affinity to target proteins, improving efficacy.

- Sulfanyl Group Variations : Alterations in the methylsulfanyl group can lead to differences in metabolic stability and bioactivity.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results showed that it effectively induced apoptosis in HepG2 cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Study 2: Enzyme Interaction

A study investigated the compound's interaction with nicotinamide adenine dinucleotide (NAD+) biosynthesis enzymes. The results indicated that this compound could modulate enzyme activity, leading to increased NAD+ levels, which are crucial for cellular metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with a substituted benzoic acid precursor (e.g., 3-fluoro-4-methylbenzoic acid). Introduce the methylsulfanyl group via nucleophilic aromatic substitution using NaSMe or a thiolating agent under basic conditions (e.g., K₂CO₃/DMF) .

- Step 2 : Esterify the carboxylic acid group using methanol and a catalytic acid (H₂SO₄) or a coupling agent like DCC/DMAP .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and solvent polarity (DMF vs. THF) to improve yields. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the purity of this compound assessed, and what purification techniques are recommended?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .

- Melting Point : Compare observed mp (if solid) to literature values (e.g., related esters in show mp ranges of 137–230°C) .

- Purification : Recrystallization from ethanol or preparative HPLC for high-purity isolates .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3, methylsulfanyl at C2). Use DEPT-135 for CH₂/CH₃ differentiation .

- MS : High-resolution ESI-MS to verify molecular weight (expected ~228 g/mol).

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can the reaction mechanism of methylsulfanyl group introduction be elucidated, and what intermediates are involved?

- Mechanistic Probes :

- Kinetic Studies : Vary thiolating agent concentration to determine rate dependence.

- Isotopic Labeling : Use ³⁴S-labeled NaSMe to track sulfur incorporation via MS .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and identify regioselectivity drivers (e.g., fluorine’s electron-withdrawing effect) .

Q. What structure-activity relationships (SAR) are relevant for this compound in medicinal chemistry applications?

- SAR Insights :

- Fluorine : Enhances metabolic stability and bioavailability via C-F bond inertness .

- Methylsulfanyl : May act as a hydrogen-bond acceptor or participate in hydrophobic interactions (e.g., enzyme active sites) .

- Testing : Assay against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare analogs lacking fluorine or methyl groups .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting :

- Dynamic Effects : Check for rotameric splitting in ¹H NMR (common in esters with bulky groups). Use variable-temperature NMR to coalesce peaks .

- Impurity Identification : LC-MS/MS to detect byproducts (e.g., hydrolysis derivatives).

- Crystallography : Single-crystal X-ray diffraction (as in ) to unambiguously assign substituent positions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.